1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- is a chemical compound with the molecular formula and a molecular weight of approximately 341.41 g/mol. This compound is part of the isoquinolinone class, which is characterized by a fused ring structure that includes a nitrogen atom in the heterocyclic ring. Isoquinolinones have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- is classified under:
The synthesis of 1(2H)-Isoquinolinone derivatives can be achieved through several methods, primarily involving cyclization reactions and functional group transformations. One notable method includes the use of hypervalent iodine reagents for direct intramolecular C–H/N–H functionalization under metal-free conditions. This approach allows for rapid synthesis from readily available amides .
The structure of 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- features a bicyclic isoquinolinone core with substituents that enhance its chemical properties. The key structural elements include:
COc1ccc(cc1)C(c2ccccc2)C(=O)N1CC=CC=C1
XJXQFQZJZKZVHI-UHFFFAOYSA-N
1(2H)-Isoquinolinone derivatives can participate in various chemical reactions including:
The mechanism of action for compounds like 1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- often involves interaction with biological targets such as enzymes or receptors. For instance, isoquinolinones may inhibit specific pathways involved in cell proliferation or inflammation.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized isoquinolinones .
1(2H)-Isoquinolinone, 3-(4-methoxyphenyl)-2-(phenylmethyl)- has potential applications in various fields:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: